![molecular formula C20H17BrN2O4S B3456231 2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3456231.png)
2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide
Overview
Description
2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide is a complex organic compound with the molecular formula C20H17BrN2O4S. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a sulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting with the bromination of a suitable benzamide precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, while the sulfamoyl group is added via a sulfonation reaction using a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(chlorosulfonyl)benzoic acid
- 4-((5-bromo-2-methoxyphenyl)sulfonyl)morpholine
- 4-bromo-2-methoxyphenylboronic acid
Uniqueness
2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-27-16-9-7-15(8-10-16)23-28(25,26)17-11-12-19(21)18(13-17)20(24)22-14-5-3-2-4-6-14/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYYHTCDYZMEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B3456156.png)
![ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456164.png)
![3-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3456171.png)
![ethyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B3456179.png)
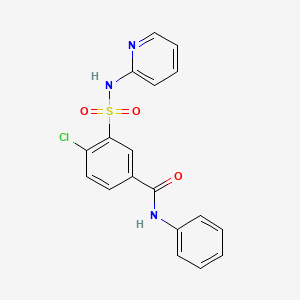
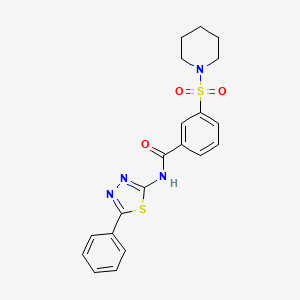
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(diethylsulfamoyl)benzamide](/img/structure/B3456211.png)
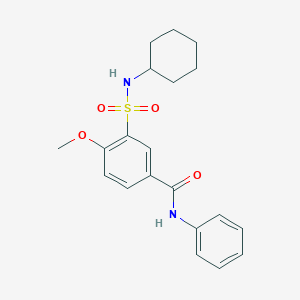
![4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine](/img/structure/B3456219.png)
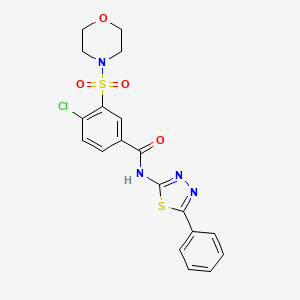
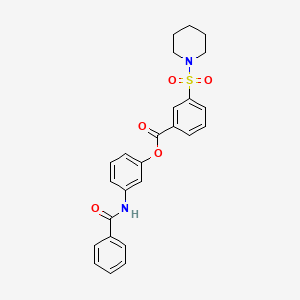
![5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide](/img/structure/B3456238.png)
![1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B3456250.png)
![1-methyl-4-[4-(4-nitrophenoxy)phenyl]sulfonylpiperazine](/img/structure/B3456259.png)
